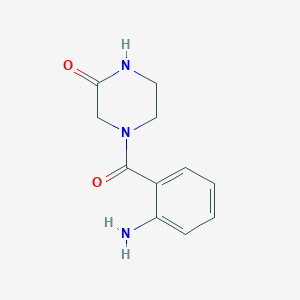

4-(2-Aminobenzoyl)-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Aminobenzoyl)-2-piperazinone, also known as 4-ABP, is an organic compound with a molecular formula of C11H14N2O2. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 4-ABP is an important intermediate in the synthesis of various pharmaceuticals and has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(2-Aminobenzoyl)-2-piperazinone has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the structure-activity relationships of various drugs, to elucidate the mechanism of action of certain drugs, and to investigate the biochemical and physiological effects of drugs. Additionally, it has been used to synthesize various organic compounds, such as amino acids, peptides, and nucleosides.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-aminobenzoyl derivatives, have shown antimicrobial activity . Therefore, it is plausible that 4-(2-Aminobenzoyl)-2-piperazinone might interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

It can be inferred from related compounds that it may interact with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions could lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Related compounds such as 2-aminobenzoic acid derivatives have been implicated in the inhibition of microbial growth . This suggests that 4-(2-Aminobenzoyl)-2-piperazinone might interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Similar compounds are known to exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney

Result of Action

Based on the antimicrobial activity of related compounds, it can be inferred that this compound might lead to the inhibition of microbial growth . This could be due to the disruption of essential cellular processes in the microbes, leading to cell death.

Advantages and Limitations for Lab Experiments

4-(2-Aminobenzoyl)-2-piperazinone has several advantages for laboratory experiments. It is relatively easy to synthesize and its mechanism of action is well understood. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also important to note that 4-(2-Aminobenzoyl)-2-piperazinone is a potent inhibitor of MAO and thus should be used with caution in laboratory experiments.

Future Directions

The potential applications of 4-(2-Aminobenzoyl)-2-piperazinone are vast and there are many possible future directions for research. These include further investigation into its mechanism of action, its effects on various physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of 4-(2-Aminobenzoyl)-2-piperazinone and its potential use as a starting material for the synthesis of other organic compounds. Finally, further research could be conducted into the potential toxicity of 4-(2-Aminobenzoyl)-2-piperazinone and its effects on various organ systems.

Synthesis Methods

4-(2-Aminobenzoyl)-2-piperazinone can be synthesized by reacting 2-aminobenzoyl chloride and 2-piperazinone in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 2-aminobenzoyl chloride reacts with 2-piperazinone to form the intermediate 4-aminobenzoyl-2-piperazinone; then, the intermediate undergoes a cyclization reaction to form the desired 4-(2-Aminobenzoyl)-2-piperazinone. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-100°C.

properties

IUPAC Name |

4-(2-aminobenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-9-4-2-1-3-8(9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLNGCFPKOPOOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366701 |

Source

|

| Record name | 4-(2-aminobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

671794-74-4 |

Source

|

| Record name | 4-(2-aminobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)